molecular formula C19H19N3OS B5623535 2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5623535
M. Wt: 337.4 g/mol
InChI Key: JJIQSDGTPQUNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that features a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with appropriate acylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine . The process may involve steps like the formation of Schiff bases followed by cyclization to yield the final thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2,2-Diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to its diverse biological activities. The exact pathways and molecular targets can vary depending on the specific application, such as inhibition of enzymes or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to interact with various molecular targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-2-9-16-21-22-19(24-16)20-18(23)17(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,17H,2,9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIQSDGTPQUNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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